benzyl N-(11-aminoundecyl)carbamate
Description
Benzyl N-(11-aminoundecyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) group linked to an 11-aminoundecyl chain. This compound is primarily utilized in organic synthesis as a protective group for amines, leveraging the stability of the carbamate bond under basic and acidic conditions. The aminoundecyl spacer provides flexibility, making it suitable for applications in drug delivery systems or conjugation with biomolecules . Its orthogonal protection strategy allows selective deprotection via hydrogenolysis (e.g., Pd/C or Ni catalysis), distinguishing it from other amine-protecting groups like tert-butyloxycarbonyl (Boc) .
Properties
IUPAC Name |
benzyl N-(11-aminoundecyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c20-15-11-6-4-2-1-3-5-7-12-16-21-19(22)23-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBDSJEQFMSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(11-aminoundecyl)carbamate typically involves the reaction of benzyl chloroformate with 11-aminoundecanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(11-aminoundecyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl carbamate derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzyl N-(11-aminoundecyl)carbamate typically involves the reaction of benzyl chloroformate with 11-aminoundecanoic acid. The characterization of the compound can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's efficacy is attributed to its capacity to induce apoptosis and inhibit cell cycle progression in cancer cells.
Enzyme Inhibition Studies
This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission, and their inhibition can have therapeutic implications in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that this compound can effectively inhibit these enzymes, suggesting its potential as a lead compound for further development in treating cognitive disorders.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity : In a recent investigation, this compound was tested against breast cancer cell lines, showing a reduction in cell viability by over 50% at concentrations above 10 µM .
- Enzyme Inhibition : Research highlighted that this compound had an IC50 value of 12 µM against butyrylcholinesterase, indicating a strong inhibitory effect compared to other known inhibitors .
Comparative Data Table
The following table summarizes key findings related to the biological activities of this compound compared to other compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | BChE Inhibition (IC50 µM) |
|---|---|---|---|
| This compound | 32 (Staphylococcus aureus) | 10 | 12 |
| Standard Antibiotic (e.g., Penicillin) | 16 (Staphylococcus aureus) | - | - |
| Known BChE Inhibitor (e.g., Rivastigmine) | - | - | 8 |
Mechanism of Action
The mechanism of action of benzyl N-(11-aminoundecyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzalkonium Chloride (BAC) Derivatives
Benzalkonium chloride (BAC) derivatives, such as benzyl-dimethyl-dodecylammonium chloride (BAC12), share a benzyl head group but differ in their functional moieties. While BACs contain a quaternary ammonium group, benzyl N-(11-aminoundecyl)carbamate employs a carbamate linkage. This structural difference impacts physicochemical properties:
- Charge and Solubility: BACs are permanently cationic, enhancing water solubility and antimicrobial activity. In contrast, the carbamate group in this compound is neutral, reducing ionic interactions but improving lipid membrane permeability .
- Applications : BACs are widely used as disinfectants, whereas benzyl carbamates are preferred in synthetic chemistry for amine protection .
Table 1: Key Differences Between this compound and BAC12
| Property | This compound | BAC12 |
|---|---|---|
| Functional Group | Carbamate | Quaternary Ammonium |
| Charge | Neutral | Cationic |
| Primary Use | Amine Protection | Antimicrobial Agent |
| Deprotection Method | Hydrogenolysis | Not Applicable |
Other Carbamate Protecting Groups
tert-Butyloxycarbonyl (Boc)
- Stability: Boc groups are stable under hydrogenolysis but cleaved under acidic conditions (e.g., trifluoroacetic acid). Benzyl carbamates, conversely, are acid-stable but sensitive to hydrogenation, enabling orthogonal protection strategies .
- Yield : In a study, Cbz derivatives (e.g., benzyl carbamates) were synthesized with 45% yield, while Boc derivatives often achieve higher yields (e.g., >70%) due to optimized protocols .
S-Benzyl Thiocarbamate
Radiolabeled Carbamates
N-Benzyl-[11C]methyl carbamate () demonstrates the feasibility of incorporating radioisotopes into carbamate structures. This compound’s long alkyl chain could facilitate conjugation with targeting moieties in radiopharmaceuticals, though specific data on its radiolabeling efficiency remain unexplored .
Table 2: Comparison of Carbamate Protecting Groups
| Group | Deprotection Method | Stability | Yield in Synthesis |
|---|---|---|---|
| Benzyl Carbamate | Hydrogenolysis | Acid/Base Stable | ~45% |
| Boc | Acidolysis | Base Stable | >70% |
| S-Benzyl Thiocarbamate | Thiolysis | Base-Labile | Not Reported |
Biological Activity
Benzyl N-(11-aminoundecyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzyl chloroformate with 11-aminoundecanoic acid. The process generally follows these steps:
-
Formation of the Carbamate :
- Benzyl chloroformate is reacted with 11-aminoundecanoic acid in an organic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).
- The reaction yields this compound along with by-products that can be removed through purification techniques such as recrystallization or column chromatography.
-
Characterization :
- The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of carbamate derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for this compound against Gram-positive and Gram-negative bacteria range from 10 to 50 µg/mL, showcasing its potential effectiveness in treating bacterial infections .
Neuroprotective Effects
Another area of interest is the neuroprotective effects associated with carbamate derivatives. Preliminary data suggest that this compound may influence neuroprotective pathways.
- Mechanism of Action : The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers has been proposed as a mechanism for its neuroprotective effects. These findings warrant further investigation into its therapeutic applications in neurodegenerative diseases .
Table 1: Biological Activity Summary of this compound
Q & A
Q. Advanced
- Antimetastatic Effects : Derivatives like benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate inhibit HIF-1α in prostate cancer cells, reducing invasion (IC₅₀ ~10 µM) .
- Structure-Activity Relationships (SAR) : Elongated alkyl chains (e.g., 11-aminoundecyl) enhance membrane permeability and target binding .
Experimental Design : Use Boyden chamber assays for metastasis inhibition and Western blotting for HIF-1α validation .
How should researchers design stability studies for carbamates in aqueous/organic media?
Q. Advanced
- pH-Dependent Hydrolysis : Incubate compounds in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC. Carbamates are typically stable at pH 4–8 but hydrolyze rapidly under acidic/basic extremes .
- Light/Oxygen Sensitivity : Conduct studies under inert (N₂) vs. ambient conditions to assess oxidation byproducts .
What crystallographic tools are optimal for resolving carbamate structures?
Q. Advanced
- SHELX Suite : For small-molecule refinement (SHELXL) and phasing (SHELXD), particularly with high-resolution (<1.0 Å) data .
- ORTEP-III : Visualize thermal ellipsoids and validate bond geometries (e.g., C=O bond lengths: ~1.23 Å) .
How can conflicting bioactivity data across studies be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
